5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Vue d'ensemble
Description
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a compound that has been studied for its potential as a dopamine agonist, which could be relevant in the treatment of Parkinson's disease. It is part of a class of compounds known as imidazoquinolines, which have been found to exhibit various biological activities, including dopaminergic and serotonergic activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been approached through different methods. One method involves an asymmetric epoxidation approach, starting from 8-nitroquinoline, to prepare the compound in eleven steps with an overall yield of 15% . Another method includes the reduction of amides of 8-amino-6-methoxyquinoline over platinum oxide, although this method could not be applied to urea or carbamate derivatives . Additionally, efficient syntheses for related compounds as single enantiomers from quinoline have been presented, which could be relevant for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazoquinoline core, which is a bicyclic structure composed of fused imidazole and quinoline rings. This core structure is a common feature in compounds that have been found to inhibit cAMP phosphodiesterase and prevent thrombus formation .
Chemical Reactions Analysis
Chemical reactions involving this compound include its metabolism by N-demethylation and oxidation to produce active metabolites with dopaminergic and serotonergic activities . Additionally, the compound can be labeled with carbon-14 or tritium for drug disposition and receptor binding studies . Other reactions include amination and hydroxylation to introduce new functional groups into the imidazoquinoline derivatives .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related imidazoquinoline derivatives suggest that these compounds are likely to have moderate to high lipophilicity, which could influence their pharmacokinetic profiles and membrane permeability . The presence of substituents on the imidazoquinoline core can significantly affect the potency and selectivity of these compounds as inhibitors of biological targets .
Applications De Recherche Scientifique
Synthesis and Labeling Applications
- Synthesis and Dopamine Agonist Labeling: The compound is used in the synthesis of specific radiolabeled forms, such as [3H]U-86170 and [3H]U-91356. These labeled compounds are significant as potent dopamine D2 agonists and are beneficial for drug disposition studies and receptor binding studies (Moon & Hsi, 1992).
Pharmacological Research
- Dopamine and Serotonin Receptor Activity: This compound and its derivatives have been studied for their dopaminergic and serotonergic activities. They have shown significant activity as dopamine D2 agonists and in some cases, also interact with serotonin 5HT1A receptors (Moon et al., 1992).
Chemical Synthesis and Modification
- Chemical Synthesis Techniques: Various methods for the chemical synthesis of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one derivatives have been explored. These methodologies include reducing amides of related compounds, preparing amino derivatives, and exploring related ring systems (Werbel, Battaglia, & Zamora, 1968).
Applications in Medicinal Chemistry
- Medicinal Chemistry Research: The compound's derivatives have been a focal point in medicinal chemistry, particularly in the context of dopamine receptor agonists. These studies include the synthesis of related compounds and exploration of their biological activities, which are crucial for understanding their potential therapeutic applications (Heier et al., 1997).
Role in Drug Discovery and Development
- Drug Discovery: Research on this compound and its derivatives contributes significantly to the field of drug discovery, especially in relation to treatments for neurological disorders like Parkinson's disease. This is due to its role as a dopamine agonist and the insights gained from its study in pharmacology (Piercey et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCRHRLZUYTIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.